(5E)-5-{3-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione
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Overview
Description
(5E)-5-{3-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{3-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione typically involves a multi-step process:
Formation of the imidazolidine-2,4-dione core: This step involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions to form the imidazolidine-2,4-dione ring.
Introduction of the benzylidene group: The benzylidene moiety is introduced through a condensation reaction between the imidazolidine-2,4-dione core and a benzaldehyde derivative.
Attachment of the ethoxy and nitrobenzyl groups: These groups are introduced via nucleophilic substitution reactions, where the ethoxy and nitrobenzyl groups are attached to the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and nitrobenzyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
(5E)-5-{3-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (5E)-5-{3-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-{3-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione: shares similarities with other imidazolidine-2,4-dione derivatives, such as:
Uniqueness
The unique combination of the ethoxy and nitrobenzyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
(5E)-5-[[3-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6/c1-2-33-23-15-17(11-12-22(23)34-16-18-7-6-10-20(13-18)28(31)32)14-21-24(29)27(25(30)26-21)19-8-4-3-5-9-19/h3-15H,2,16H2,1H3,(H,26,30)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCCZDLCVYWKTI-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)OCC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3)OCC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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